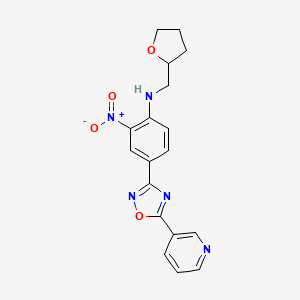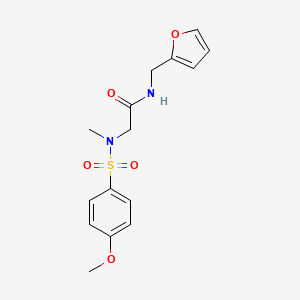
N-(3,4-dichlorophenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is commonly used to treat pain, inflammation, and fever associated with various medical conditions, including rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis.
作用機序
N-(3,4-dichlorophenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide exerts its therapeutic effects by inhibiting the activity of COX. There are two isoforms of COX, COX-1 and COX-2. COX-1 is involved in the production of prostaglandins that protect the stomach lining and promote platelet aggregation, while COX-2 is involved in the production of prostaglandins that mediate inflammation and pain. This compound inhibits both COX-1 and COX-2, but it has a higher affinity for COX-2, which is responsible for its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects. It reduces inflammation and pain by inhibiting the production of prostaglandins. It also reduces fever by acting on the hypothalamus, which regulates body temperature. This compound has been shown to have a number of other effects, including antiplatelet activity, antioxidant activity, and the ability to induce apoptosis in cancer cells.
実験室実験の利点と制限
N-(3,4-dichlorophenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide is widely used in laboratory experiments due to its well-established anti-inflammatory and analgesic properties. It is relatively easy to synthesize and is commercially available in a variety of forms, including tablets, capsules, and injections. However, there are some limitations to its use in laboratory experiments. This compound can have variable effects depending on the dose and duration of treatment, and it can also interact with other drugs and chemicals.
将来の方向性
There are a number of future directions for research on N-(3,4-dichlorophenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide. One area of research is the development of more selective COX inhibitors that target only COX-2, which could reduce the risk of gastrointestinal side effects associated with NSAID use. Another area of research is the investigation of the effects of this compound on cancer cells, as it has been shown to induce apoptosis in some types of cancer cells. Additionally, there is ongoing research into the mechanisms of action of this compound and its effects on various physiological systems.
合成法
N-(3,4-dichlorophenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide can be synthesized through a series of chemical reactions. The starting material for the synthesis is 2-amino-4-methylphenol, which is reacted with methanesulfonyl chloride to form 2-(4-methylphenoxy)methanesulfonamide. This intermediate is then reacted with 3,4-dichlorophenylacetyl chloride to form the final product, this compound.
科学的研究の応用
N-(3,4-dichlorophenyl)-2-(N-methyl4-methoxybenzenesulfonamido)acetamide has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX, this compound reduces the production of prostaglandins and, therefore, reduces inflammation and pain.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(4-methoxyphenyl)sulfonyl-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-17(11-15(18)16-10-13-4-3-9-22-13)23(19,20)14-7-5-12(21-2)6-8-14/h3-9H,10-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNJURCQCAXDCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

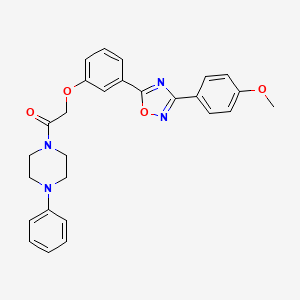

![2-[(4-Bromophenyl)methyl-(4-chlorophenyl)sulfonylamino]acetamide](/img/structure/B7704334.png)
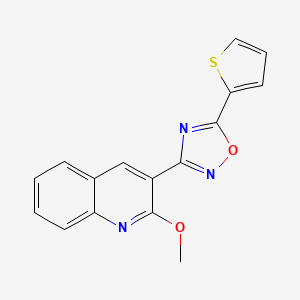
![3-[4-(Ethylsulfamoyl)phenyl]propanamide](/img/structure/B7704344.png)
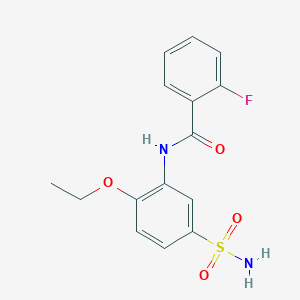
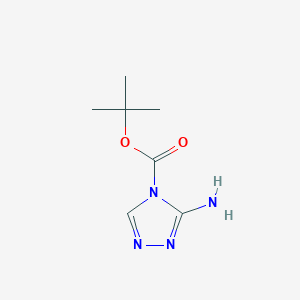
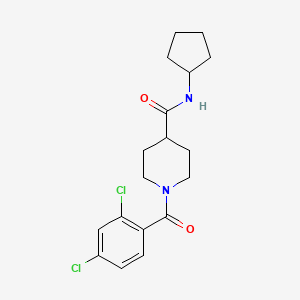
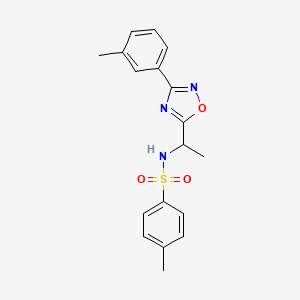
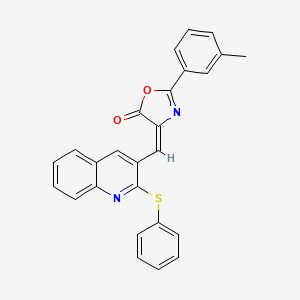

![8-bromo-N-(3-isopropoxypropyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7704414.png)

